molecular formula C18H14IN3O3S B3304054 4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921543-88-6

4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B3304054
CAS No.: 921543-88-6
M. Wt: 479.3 g/mol
InChI Key: PXRMTFCYMJTCHJ-UHFFFAOYSA-N
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Description

4-Iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at position 4. The compound’s structure includes:

  • Benzamide backbone: The iodine substituent at the para position of the benzoyl group contributes to its steric and electronic profile.
  • Phenyl linker: Connects the pyridazine moiety to the benzamide, providing structural rigidity.

Properties

IUPAC Name

4-iodo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRMTFCYMJTCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like iodine (I₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a corresponding amine.

Scientific Research Applications

4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs highlight key variations in substituents, heterocycles, and physicochemical properties:

Benzamide Derivatives with Substituent Variations

  • 5-Chloro-N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-Methoxybenzamide (): Substituents: Replaces iodine with chlorine and adds a methoxy group at position 2 of the benzamide.
  • 4-Iodo-N-(4-Methylphenyl)benzamide ():

    • Structure : Lacks the pyridazine-methanesulfonyl moiety but retains the 4-iodobenzamide group.
    • Key Difference : Absence of the pyridazine ring limits opportunities for π-π stacking or hydrogen bonding with biological targets .

Heterocycle-Modified Analogs

  • 4-Iodo-N-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide ():

    • Heterocycle : Replaces pyridazine with an oxazolo-pyridine ring.
    • Effect : The oxazole ring’s oxygen atom may engage in hydrogen bonding, while the fused pyridine system could alter aromaticity and dipole moments compared to pyridazine .
  • Heterocycle-Containing Tranylcypromine Derivatives (): Examples: Compounds with furan, thiophene, or pyridine substituents (e.g., N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide). Comparison: Thiophene’s sulfur atom enhances lipophilicity, which may improve membrane permeability but reduce solubility.

Sulfonyl/Sulfanyl Group Variations

  • 4-Methyl-N-[2-(6-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide ():

    • Modification : Replaces methanesulfonyl with a trifluoromethylbenzyl-sulfanyl group and adds a triazole ring.
    • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the triazole ring introduces additional hydrogen-bonding sites .
  • Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) (): Core Difference: Uses an ethyl ester instead of a benzamide. Effect: Esters are generally more hydrolytically labile than amides, affecting pharmacokinetic stability .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents/Heterocycles Molecular Weight Notable Features
4-Iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide C₁₉H₁₅IN₃O₃S Iodo, pyridazine, methanesulfonyl ~532.2 High electronegativity, rigid structure
5-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxybenzamide C₁₉H₁₆ClN₃O₄S Chloro, methoxy, pyridazine ~441.8 Enhanced solubility via methoxy
4-Iodo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide C₁₉H₁₂IN₃O₂ Iodo, oxazolo-pyridine ~441.2 Oxygen-rich heterocycle
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}triazolo-pyridazin-3-yl)ethyl]benzamide C₂₇H₂₃F₃N₄O₂S₂ Trifluoromethyl, triazolo-pyridazine ~600.6 High lipophilicity, metabolic stability

Discussion of Research Findings

  • Steric Considerations : Iodine’s large atomic radius may hinder interactions in sterically sensitive targets, whereas smaller substituents (e.g., chlorine) could improve fit .
  • Heterocycle Influence : Pyridazine’s dual nitrogen atoms offer unique hydrogen-bonding opportunities compared to oxazole or thiophene-based analogs .

Biological Activity

4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of S100 proteins, which are implicated in various pathological conditions including cancer and inflammatory disorders. This article collates findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

The compound has the following chemical structure:

  • Molecular Formula : C16H16N4O2S
  • Molecular Weight : 348.39 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC16H16N4O2S
Molecular Weight348.39 g/mol
XLogP3-AA5.0
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8

The primary mechanism of action for this compound involves its role as an S100 protein inhibitor . S100 proteins are a family of calcium-binding proteins that play critical roles in various cellular processes and are known to interact with receptors such as RAGE (Receptor for Advanced Glycation End-products) and TLR4 (Toll-like Receptor 4). The inhibition of these interactions can lead to reduced inflammation and tumor growth, making this compound a candidate for therapeutic applications in cancer and autoimmune diseases .

Case Studies and Research Findings

  • Inhibition of Tumor Growth :
    • A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by disrupting S100A9 interactions, leading to decreased cell proliferation and increased apoptosis .
  • Anti-inflammatory Effects :
    • Research indicated that treatment with this compound resulted in significant reductions in inflammatory markers in animal models of autoimmune disorders. This suggests a potential application in treating conditions like rheumatoid arthritis and multiple sclerosis .
  • Neuroprotective Properties :
    • Preliminary findings suggest that the compound may exert neuroprotective effects by modulating S100 protein activity, which is implicated in neurodegenerative diseases such as Alzheimer's disease .

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
Tumor Growth InhibitionReduced proliferation in cancer cells
Anti-inflammatoryDecreased inflammatory markers
NeuroprotectionModulation of neurodegenerative pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Reactant of Route 2
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4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

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